Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Catalog No.
S12305107
CAS No.
M.F
C9H7Cl2N3O2
M. Wt
260.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-c...

Product Name

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

IUPAC Name

ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Molecular Formula

C9H7Cl2N3O2

Molecular Weight

260.07 g/mol

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(10)13-9(11)14-7(4)12-5/h3H,2H2,1H3,(H,12,13,14)

InChI Key

KPFDAGIRGGNUEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique pyrrolopyrimidine structure. It has the molecular formula C9H7Cl2N3O2C_9H_7Cl_2N_3O_2 and a molecular weight of approximately 232.07 g/mol. This compound features two chlorine atoms at the 2 and 4 positions, contributing to its biological activity and chemical reactivity. Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is soluble in organic solvents like dimethyl sulfoxide and ethyl acetate, but exhibits limited solubility in water .

Typical of carboxylate esters and chlorinated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization: Under specific conditions, it may participate in cyclization reactions to form more complex bicyclic structures.

This compound exhibits notable biological activities, particularly in medicinal chemistry. Research indicates that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential as an anti-inflammatory agent and may also possess antitumor properties. The presence of chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies .

Several methods have been developed for synthesizing ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate:

  • Cyclization of Precursors: Starting from appropriate pyrimidine and pyrrole derivatives, cyclization reactions can yield the desired product.
  • Chlorination Reactions: Chlorination of pyrrolopyrimidine intermediates under controlled conditions can introduce the dichloro substituents.
  • Esterification: The final step often involves esterification of the carboxylic acid derivative with ethanol to form the ethyl ester.

These methods require careful control of reaction conditions to optimize yields and purity .

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for developing new therapeutic agents targeting inflammation and cancer.
  • Biochemical Research: It serves as a biochemical reagent in various life science studies due to its reactivity and biological relevance.
  • Agricultural Chemistry: Potential uses in agrochemicals are being explored due to its bioactivity against certain pathogens.

Interaction studies have shown that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate interacts with various biological macromolecules. These interactions include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding: Studies suggest it could bind to receptors implicated in tumor growth regulation.

Further research is necessary to fully elucidate these interactions and their implications for drug design .

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds:

Compound NameCAS NumberSimilarity Index
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate144927-57-10.74
Methyl 4-chloro-5-azaindole-2-carboxylate688357-19-90.77
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate800401-64-30.66
Ethyl 6-chloropyrimidine-4-carboxylate51940-63-70.60

Uniqueness:
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is distinguished by its specific dichloro substitution pattern and the presence of both pyrrole and pyrimidine moieties within its structure. This unique combination contributes to its distinct biological properties compared to other similar compounds.

Cyclization Strategies Using Chloroacetaldehyde

Cyclization reactions employing chloroacetaldehyde are central to constructing the pyrrolo[2,3-d]pyrimidine core. A patent (CN102977104A) outlines a two-step process starting with 1,3-dihydroxy-5-aminophenylamine, which undergoes cyclization with chloroacetaldehyde under mild acidic conditions (pH 4–6) at 60–80°C for 6–8 hours. This step forms the 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to introduce the 2,4-dichloro substituents. Key advantages include:

  • High regioselectivity: Chloroacetaldehyde directs cyclization to the 6-position, minimizing byproducts.
  • Purification simplicity: The intermediate precipitates directly from the reaction mixture, avoiding laborious column chromatography.

Optimization studies reveal that maintaining a stoichiometric ratio of 1:1.2 (amine to chloroacetaldehyde) in aqueous ethanol maximizes yield (78–82%). Polar solvents like ethanol enhance solubility of the intermediate, while elevated temperatures accelerate ring closure without degrading sensitive functional groups.

Chlorination Techniques with Dichlorophenyl Phosphorus Reagents

Chlorination of the pyrrolo[2,3-d]pyrimidine skeleton typically employs phosphorus oxychloride (POCl3) due to its dual role as a solvent and chlorinating agent. A representative procedure involves refluxing 7H-pyrrolo[2,3-d]pyrimidine derivatives in excess POCl3 (30 mL per 0.01 mol substrate) for 12 hours. The reaction proceeds via electrophilic aromatic substitution, where POCl3 generates Cl⁺ ions that attack electron-deficient positions (C2 and C4). Post-chlorination, the product is isolated by pouring the reaction mixture onto ice, yielding a precipitate that is filtered and recrystallized from ethanol (purity >95%).

Comparative Data for Chlorination Methods

ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
POCl3110–1201285–9095
PCl590–100870–7588
SOCl280–90660–6582

Phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are less efficient, as they require longer reaction times and yield lower-purity products. POCl3’s superiority stems from its ability to stabilize reactive intermediates through coordination with the pyrimidine nitrogen.

Solvent Systems and Catalytic Approaches for Ring Closure

Solvent selection critically influences reaction kinetics and product stability during pyrrolo[2,3-d]pyrimidine synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for cyclization steps due to their high dielectric constants, which stabilize charged intermediates. For example, cyclizing ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate in DMF at 100°C achieves 90% conversion within 4 hours.

Solvent Optimization for Ring Closure

SolventDielectric ConstantBoiling Point (°C)Yield (%)
DMF36.715390
Ethanol24.37875
Toluene2.411160

Non-polar solvents like toluene hinder cyclization due to poor solubility of ionic intermediates, resulting in incomplete reactions. Catalytic additives, such as p-toluenesulfonic acid (PTSA), further enhance ring closure by protonating the amine group, increasing electrophilicity at the reaction site. For instance, adding 5 mol% PTSA in DMF reduces reaction time to 2 hours while maintaining yields above 85%.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.9915319 g/mol

Monoisotopic Mass

258.9915319 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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